molecular formula C13H23NO3 B12933506 (R)-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate

(R)-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate

Cat. No.: B12933506
M. Wt: 241.33 g/mol
InChI Key: SQUKMBXHVCCGOK-SNVBAGLBSA-N
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Description

®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate is a complex organic compound that belongs to the morpholine family. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a tert-butyl group, two methyl groups, and a vinyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the tert-butyl, dimethyl, and vinyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The tert-butyl and dimethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while substitution reactions can produce a variety of morpholine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving morpholine derivatives. Its structural features make it a valuable tool for investigating the binding and activity of enzymes.

Medicine

In medicine, ®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate could be explored for its potential therapeutic properties. Its ability to interact with biological targets may lead to the development of new drugs or diagnostic agents.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the tert-butyl, dimethyl, and vinyl substitutions.

    N-Methylmorpholine: Contains a methyl group instead of the more complex substituents.

    Vinylmorpholine: Lacks the tert-butyl and dimethyl groups but retains the vinyl functionality.

Uniqueness

®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from simpler morpholine derivatives and valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (6R)-6-ethenyl-2,2-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C13H23NO3/c1-7-10-8-14(9-13(5,6)16-10)11(15)17-12(2,3)4/h7,10H,1,8-9H2,2-6H3/t10-/m1/s1

InChI Key

SQUKMBXHVCCGOK-SNVBAGLBSA-N

Isomeric SMILES

CC1(CN(C[C@H](O1)C=C)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CN(CC(O1)C=C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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